An In-Depth Technical Guide to 5-Methoxybenzofurazan-1-oxide: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 5-Methoxybenzofurazan-1-oxide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxybenzofurazan-1-oxide, also known as 5-methoxybenzofuroxan, is a heterocyclic compound belonging to the benzofuroxan class of molecules. This guide provides a comprehensive technical overview of its chemical characteristics, synthesis, and burgeoning role in medicinal chemistry. Benzofuroxans are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and vasodilatory properties, often attributed to their capacity to act as nitric oxide (NO) donors and induce oxidative stress.[1][2] The nature of the substituent on the carbocyclic ring is of primary importance in defining the medicinal properties of this class of compounds.[1] This document will delve into the specific attributes of the 5-methoxy derivative, offering insights into its mechanism of action and potential applications in research and drug development.
Physicochemical Properties
5-Methoxybenzofurazan-1-oxide is a stable, yellow-to-orange crystalline solid under standard conditions.[3] The presence of the electron-donating methoxy group on the benzene ring influences its electronic properties and reactivity, distinguishing it from other substituted benzofuroxans.[1]
| Property | Value | Reference(s) |
| IUPAC Name | 5-Methoxy-2,1,3-benzoxadiazole 1-oxide | [3] |
| Synonyms | 5-Methoxybenzofuroxan | [3] |
| CAS Number | 7791-49-3 | [3] |
| Molecular Formula | C₇H₆N₂O₃ | [3] |
| Molecular Weight | 166.13 g/mol | |
| Appearance | Yellow to orange solid | [3] |
Synthesis and Chemical Reactivity
The synthesis of 5-Methoxybenzofurazan-1-oxide typically proceeds through the cyclization of a substituted nitrobenzene precursor. A common and effective starting material is 4-methoxy-2-nitroaniline. The synthesis involves the diazotization of the amino group followed by an intramolecular cyclization reaction, which is then oxidized to form the N-oxide.
Logical Synthesis Workflow
Caption: Synthesis workflow for 5-Methoxybenzofurazan-1-oxide.
Detailed Experimental Protocol: Synthesis from 4-Methoxy-2-nitroaniline
This protocol outlines a representative synthesis. Note: This procedure should only be performed by qualified personnel in a properly equipped chemical laboratory with appropriate safety precautions.
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Diazotization:
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Dissolve 4-methoxy-2-nitroaniline (1 equivalent) in a suitable acidic medium (e.g., a mixture of glacial acetic acid and concentrated hydrochloric acid) and cool the solution to 0-5 °C in an ice bath.
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Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
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Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
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Intramolecular Cyclization:
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Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C. The cyclization is often accompanied by the evolution of nitrogen gas.
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Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Once the reaction is complete, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Oxidation:
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Dissolve the crude 5-methoxybenzofurazan from the previous step in a suitable solvent such as dichloromethane or chloroform.
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Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid, portion-wise at 0 °C.
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Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete conversion.
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Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) and wash the organic layer with saturated sodium bicarbonate solution and brine.
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Dry the organic layer, concentrate under reduced pressure, and purify the resulting solid by recrystallization or column chromatography to yield pure 5-Methoxybenzofurazan-1-oxide.
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Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic protons will appear as a set of doublets and a doublet of doublets in the downfield region (typically 7.0-8.0 ppm), with coupling constants characteristic of their ortho and meta relationships. The methoxy protons will appear as a sharp singlet in the upfield region (around 3.8-4.0 ppm).
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¹³C NMR: The carbon NMR spectrum will display signals for the seven unique carbon atoms. The aromatic carbons will resonate in the range of 100-160 ppm, with the carbon attached to the methoxy group appearing at the lower end of this range and the carbons of the furoxan ring at the higher end. The methoxy carbon will have a characteristic signal around 55-60 ppm.
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FTIR: The infrared spectrum will show characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C stretching of the benzene ring (around 1450-1600 cm⁻¹), and the N-O stretching of the furoxan ring (typically in the 1300-1400 cm⁻¹ and 1500-1650 cm⁻¹ regions). The C-O stretching of the methoxy group will also be present (around 1000-1300 cm⁻¹).
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Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (166.03 g/mol for C₇H₆N₂O₃). Fragmentation patterns would likely involve the loss of the methoxy group and cleavage of the furoxan ring.
Biological Activity and Therapeutic Potential
The benzofuroxan scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1][2] These activities are often linked to two primary mechanisms: the release of nitric oxide (NO) and the induction of oxidative stress.[1]
Anticancer Activity
Methoxy-substituted benzofuran and related heterocyclic structures have demonstrated significant cytotoxic effects against various cancer cell lines.[4] While specific IC₅₀ values for 5-Methoxybenzofurazan-1-oxide are not extensively reported in publicly accessible literature, the broader class of benzofuroxans shows promise as anticancer agents.[1][5] The proposed anticancer mechanism often involves the induction of apoptosis (programmed cell death).[5]
Hypothesized Anticancer Mechanism of Action
Caption: Potential mechanisms of anticancer activity.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method for assessing the cytotoxic effects of 5-Methoxybenzofurazan-1-oxide on a cancer cell line.
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Cell Culture: Culture a suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified 5% CO₂ atmosphere.
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Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Prepare a stock solution of 5-Methoxybenzofurazan-1-oxide in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture media and add them to the wells, ensuring the final solvent concentration is non-toxic to the cells (typically <0.5%). Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).
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Incubation: Incubate the plates for 24, 48, or 72 hours.
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MTT Assay:
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Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
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Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Nitric Oxide (NO) Donor Activity
A key feature of furoxans and benzofuroxans is their ability to release nitric oxide, a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission.[2] The release of NO from these compounds is often thiol-dependent.[5]
Experimental Protocol: Griess Assay for Nitrite Determination (a measure of NO release)
This protocol measures nitrite, a stable breakdown product of NO, to quantify NO release.
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Reaction Setup: In a 96-well plate, prepare a reaction mixture containing a buffer (e.g., phosphate-buffered saline, pH 7.4), a thiol source (e.g., glutathione or cysteine), and various concentrations of 5-Methoxybenzofurazan-1-oxide.
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Incubation: Incubate the plate at 37 °C for a specified period (e.g., 1-2 hours).
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Griess Reagent Addition:
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Add Griess Reagent I (sulfanilamide in an acidic solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.
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Add Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes.
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Measurement: Measure the absorbance at 540 nm.
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Quantification: Determine the nitrite concentration in each sample by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
Conclusion and Future Directions
5-Methoxybenzofurazan-1-oxide is a promising scaffold in the field of medicinal chemistry. Its structural relationship to other biologically active benzofuroxans suggests significant potential for development as a therapeutic agent, particularly in oncology. The methoxy substituent likely modulates its reactivity and biological profile, warranting further detailed investigation. Future research should focus on obtaining precise spectroscopic data for unequivocal characterization, determining its cytotoxicity against a broad panel of cancer cell lines to identify potential therapeutic niches, and elucidating the specific signaling pathways involved in its mode of action. Furthermore, in vivo studies are necessary to evaluate its efficacy, pharmacokinetics, and safety profile in preclinical models.
References
- Gasco, A. M., et al. (2013). The Properties and the Use of Substituted Benzofuroxans in Pharmaceutical and Medicinal Chemistry: A Comprehensive Review. Current Medicinal Chemistry, 20(8), 1089-1136.
- Fruttero, R., & Gasco, A. (1995). Pharmacological properties of furoxans and benzofuroxans: recent developments. Il Farmaco, 50(11), 741-748.
- Gasco, A., et al. (2000). Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. Molecules, 25(3), 567.
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Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]
- Shabnam Sharmin, et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study.
- Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
- Medin, C. L., et al. (2023). Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. Molecules, 28(7), 3020.
- PubMed. (2013). The properties and the use of substituted benzofuroxans in pharmaceutical and medicinal chemistry: a comprehensive review. Current Medicinal Chemistry, 20(8), 1089-1136.
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Amsbio. (n.d.). Nitric Oxide Assay Kit. Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). Intracellular Nitric Oxide Assay. Retrieved from [Link]
- PubMed Central (PMC). (2012). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 87(1), 105-112.
